molecular formula C10H17NO B13761853 2-Ethyloctahydro-1H-isoindol-1-one CAS No. 56593-87-4

2-Ethyloctahydro-1H-isoindol-1-one

Cat. No.: B13761853
CAS No.: 56593-87-4
M. Wt: 167.25 g/mol
InChI Key: CXNXIANFHSQCEO-UHFFFAOYSA-N
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Description

2-Ethyloctahydro-1H-isoindol-1-one is a chemical compound with the molecular formula C10H17NO and a molecular weight of 167.25 g/mol . It is a derivative of isoindoline, characterized by the presence of an ethyl group and a saturated bicyclic structure. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyloctahydro-1H-isoindol-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reduction of maleimides followed by cyclization . The reaction conditions often require the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization techniques but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or distillation to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Ethyloctahydro-1H-isoindol-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), hydrogen gas (H2) with palladium catalyst

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as ketones, carboxylic acids, and substituted isoindolines .

Mechanism of Action

The mechanism of action of 2-Ethyloctahydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. For example, its derivatives may inhibit protein kinases, affecting cell signaling and growth . The exact molecular targets and pathways depend on the specific derivative and its structure.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethyl-3a,4,5,6,7,7a-hexahydro-3H-isoindol-1-one
  • 1H-Isoindol-1-one derivatives

Uniqueness

2-Ethyloctahydro-1H-isoindol-1-one is unique due to its saturated bicyclic structure and the presence of an ethyl group, which imparts specific chemical properties and reactivity. Compared to other isoindoline derivatives, it offers distinct advantages in terms of stability and versatility in chemical reactions .

Properties

IUPAC Name

2-ethyl-3a,4,5,6,7,7a-hexahydro-3H-isoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c1-2-11-7-8-5-3-4-6-9(8)10(11)12/h8-9H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXNXIANFHSQCEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2CCCCC2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40972030
Record name 2-Ethyloctahydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40972030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56593-87-4
Record name 2-Ethyloctahydro-1H-isoindol-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56593-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethyloctahydro-1H-isoindol-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056593874
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethyloctahydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40972030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethyloctahydro-1H-isoindol-1-one
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